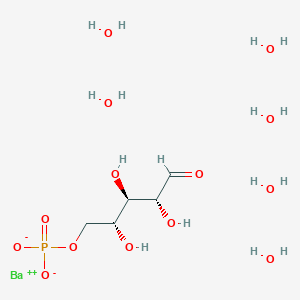
Barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate is an organic compound that belongs to the monosaccharide phosphate family. It is commonly used as an intermediate in various biochemical pathways, especially in the biosynthesis of nucleotides and coenzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate typically involves the phosphorylation of ribose derivatives. One common method is the reaction of ribose-5-phosphate with barium hydroxide under controlled conditions to form the barium salt . The reaction conditions often include maintaining a specific pH and temperature to ensure the complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar phosphorylation reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and filtration to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate involves its role as a substrate in various biochemical pathways. It participates in the pentose phosphate pathway, where it is converted into other essential metabolites. The compound interacts with specific enzymes, facilitating the transfer of phosphate groups and contributing to the overall metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Ribose-5-phosphate: A closely related compound that also participates in the pentose phosphate pathway.
Barium (2R,3R,4R,5S)-2,3,4,5,7-pentahydroxy-6-oxoheptyl phosphate: Another barium salt with similar biochemical properties.
Uniqueness
Barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate is unique due to its specific structure and role in biochemical pathways. Its ability to act as a precursor for various phosphorylated sugars and its involvement in nucleotide biosynthesis make it a valuable compound in research and industrial applications .
Properties
CAS No. |
15673-79-7 |
|---|---|
Molecular Formula |
C5H11BaO8P |
Molecular Weight |
367.44 g/mol |
IUPAC Name |
barium(2+);(2,3,4-trihydroxy-5-oxopentyl) phosphate |
InChI |
InChI=1S/C5H11O8P.Ba/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;/h1,3-5,7-9H,2H2,(H2,10,11,12); |
InChI Key |
SHTTVGFQKZHPCD-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Isomeric SMILES |
C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)(O)O.[Ba] |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)(O)O.[Ba] |
Key on ui other cas no. |
15673-79-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















